4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid
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Overview
Description
4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid is a synthetic organic compound that belongs to the class of phthalamic acids. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the phthalamic acid ring, and a furan-2-ylmethyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichlorophthalic anhydride and furan-2-ylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Coupling Reaction: The 4,5-dichlorophthalic anhydride is reacted with furan-2-ylmethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step results in the formation of the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Interacting with Receptors: It may bind to cellular receptors, triggering signaling cascades that result in physiological responses.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid can be compared with other similar compounds, such as:
4,5-Dichloro-N-methyl-phthalamic acid: This compound lacks the furan-2-ylmethyl group, which may result in different chemical and biological properties.
4,5-Dichloro-N-furan-2-ylmethyl-benzamide: This compound has a benzamide group instead of the phthalamic acid moiety, leading to variations in its reactivity and applications.
4,5-Dichloro-N-furan-2-ylmethyl-succinamic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloro-2-(furan-2-ylmethylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c14-10-4-8(9(13(18)19)5-11(10)15)12(17)16-6-7-2-1-3-20-7/h1-5H,6H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHBXQRQUWBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641776 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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